molecular formula C8H5NO3 B586704 [1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole CAS No. 145578-66-1

[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole

Cat. No.: B586704
CAS No.: 145578-66-1
M. Wt: 163.132
InChI Key: PFQNCWYWZTZKOY-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole is a heterocyclic compound that features a fused benzoxazole and dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in water or other solvents, yielding the desired benzoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the separation and purification processes are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a single benzoxazole ring.

    Benzisoxazole: Contains an isoxazole ring fused to a benzene ring.

    Dioxolo[4,5-e]benzoxazole: Similar structure but with different ring fusion.

Uniqueness

[1,3]Dioxolo[4',5':3,4]benzo[1,2-c]isoxazole is unique due to its fused dioxole and benzoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

145578-66-1

Molecular Formula

C8H5NO3

Molecular Weight

163.132

IUPAC Name

[1,3]dioxolo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-2-7-8(11-4-10-7)5-3-12-9-6(1)5/h1-3H,4H2

InChI Key

PFQNCWYWZTZKOY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C3=CON=C3C=C2

Synonyms

1,3-Dioxolo[4,5-e][2,1]benzisoxazole(9CI)

Origin of Product

United States

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